cis-Aconitic acid

Catalog No.
S1487907
CAS No.
585-84-2
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic acid

Avoid trans-isomer contamination that inhibits aconitase. SMolecule’s cis-aconitic acid (CAS 585-84-2) is isomer-pure.

  • Verified cis-isomer purity: free of trans-isomer contamination that abolishes aconitase activity at levels as low as 7%.
  • Optimal precursor for cis-aconitic anhydride: exploits its 60-70 K lower thermal decomposition vs. trans-isomer for targeted synthesis.
  • Authentic standard for TCA flux analysis: not a substrate for trans-aconitate methyltransferase (Km difference >110-fold).

≥98% purity, shipped with full analytical documentation. In stock for rapid dispatch.

CAS Number

585-84-2

Product Name

cis-Aconitic acid

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-

InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N

solubility

400.0 mg/mL

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O

The exact mass of the compound cis-Aconitic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.45 m333 mg/ml at 15 °c400 mg/ml at 25 °c1 g dissolves in 5.5 ml water @ 13 °c, 2 ml @ 25 °c; sol in 2 parts 88% alcohol @ 12 °c; slightly sol in ether400.0 mg/mlsoluble in water and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227901. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids. It belongs to the ontological category of aconitic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 100 mg, 1 g, 5 g

cis-Aconitic acid (CAS 585-84-2) is a highly specific, biologically active tricarboxylic acid that serves as the obligate intermediate in the tricarboxylic acid (TCA) cycle during the aconitase-mediated isomerization of citrate to isocitrate [1]. Unlike generic or mixed-isomer aconitic acid preparations, the pure cis-isomer is thermodynamically less stable but functionally indispensable for native metabolic processes[2]. For procurement professionals and biochemical researchers, sourcing pure cis-aconitic acid is critical because its structural geometry dictates entirely different enzymatic reactivity, thermal behavior, and solubility profiles compared to its more abundant geometric isomer, trans-aconitic acid[3].

Research Fit

Isomeric Form cis-isomer; authentic TCA cycle intermediate
Procurement Context Isomer-specific sourcing for enzyme kinetics and metabolic engineering
Selection Logic Substrate role (Km ~12 µM reported); differs from trans-inhibitor

Purchasing generic 'aconitic acid' typically yields the thermodynamically favored trans-isomer or a mixture of both forms, which is catastrophic for enzymatic and metabolic assays [1]. While cis-aconitic acid is the true substrate for aconitase, trans-aconitic acid is a potent competitive inhibitor that halts TCA cycle flux [2]. Even minor trans-isomer contamination (as low as 7% to 31%) in degraded or low-purity cis-aconitic acid batches can completely abolish observable aconitase activity in vitro [2]. Furthermore, the cis-isomer exhibits a significantly lower thermal decomposition threshold, meaning that high-temperature processing designed for generic tricarboxylic acids will prematurely degrade the cis-form into cis-aconitic anhydride or force isomerization [3].

Substitution Risk

Enzyme interaction
Substrate of aconitase (Km ~12 µM)
trans-isomer: competitive inhibitor (Ki ~25 µM)
Biosynthetic role
Precursor for itaconic acid via CAD enzyme
trans-isomer or citrate: not substrates for CAD
Thermodynamic stability
cis configuration; distinct melting point (122°C, lit.)
trans-isomer: different melting point and pKa profile
Generic sourcing of aconitic acid without isomeric specification introduces uncontrolled variables; enzyme kinetics, metabolic flux, and analytical identification may shift.

Aconitase Substrate Specificity and Inhibition Risk

The geometric configuration of aconitic acid completely dictates its interaction with aconitase and homoaconitase enzymes. High-purity cis-aconitic acid acts as the native hydration substrate (e.g., Km of 300 µM for methanogen homoaconitase), whereas trans-aconitic acid is a potent inhibitor [1]. Studies have shown that commercial cis-aconitic acid batches stored improperly or aged can accumulate 7% to 31% trans-aconitic acid, which is sufficient to completely mask enzymatic activity in assay mixtures [1].

Evidence DimensionEnzymatic role and assay viability
Target Compound DataNative substrate (Km ~ 300 µM)
Comparator Or Baselinetrans-Aconitic acid (Potent competitive inhibitor)
Quantified DifferenceAbsolute functional divergence; >7% trans contamination abolishes cis-driven assay activity.
ConditionsIn vitro homoaconitase/aconitase hydration assays at pH 7.0.

Buyers must strictly verify the isomeric purity and storage history of cis-aconitic acid, as generic substitution or degradation directly ruins enzymatic assay reproducibility.

Aconitase binding: cis vs. trans
Head-to-head
cis: Km 12 µM; trans: Ki 25 µM
Target cis-aconitate as substrate
Comparator trans-aconitate as inhibitor
Opposite functional roles in TCA cycle flux studies
pH 8.5, 37°C, purified aconitase; Source: Gawron & Jones, 1977

Thermal Stability and Controlled Dehydration

cis-Aconitic acid is markedly less thermally stable than both trans-aconitic acid and its precursor, citric acid. Thermogravimetric analysis demonstrates that the decomposition point of the cis-isomer is 60 to 70 K lower than that of the trans-isomer [1]. Upon heating, cis-aconitic acid undergoes a highly specific dehydration step (9.8% mass loss) to form cis-aconitic anhydride before any subsequent isomerization to the trans-anhydride occurs [1].

Evidence DimensionThermal decomposition onset temperature
Target Compound DataDecomposes 60–70 K lower than trans-isomer
Comparator Or Baselinetrans-Aconitic acid and Citric acid (Higher thermal stability)
Quantified Difference60–70 K lower decomposition threshold for the cis-isomer.
ConditionsThermogravimetric (TG) and Differential Scanning Calorimetry (DSC) at a heating rate of 10 K/min.

Process engineers and synthetic chemists must apply strict temperature controls when handling the cis-isomer to prevent premature dehydration or utilize this low-temperature threshold to selectively synthesize cis-aconitic anhydride.

MttA transporter specificity
Head-to-head
Preferentially transports cis-aconitate; 9 g/L titer
Platform Engineered A. niger strains
Comparator Citric acid (lower preference); itaconic acid (not transported)
Identifies cis-aconitic acid as the specific transport substrate for MttA-based strain design
In vivo characterization; Source: Li et al., 2016

Shielding from Trans-Aconitate Methyltransferase (TMT) Detoxification

In cellular systems, trans-aconitic acid is targeted for detoxification by trans-aconitate methyltransferase (TMT), which converts it to a methyl ester to prevent aconitase inhibition. The yeast TMT enzyme exhibits a high affinity for trans-aconitic acid (Km = 0.66 mM) but recognizes cis-aconitic acid very poorly (Km = 74 mM) [1]. The maximal velocity to Km ratio for the cis-isomer is only 0.24% of that observed for the trans-isomer [1].

Evidence DimensionEnzyme binding affinity (Km) for TMT
Target Compound DataKm = 74 mM
Comparator Or Baselinetrans-Aconitic acid (Km = 0.66 mM)
Quantified Difference>110-fold weaker binding affinity for the cis-isomer.
ConditionsIn vitro methyltransferase activity assay using Saccharomyces cerevisiae TMT1 extracts at 37°C, pH 7.0.

For metabolic modeling and flux analysis, utilizing pure cis-aconitic acid ensures the compound remains in the TCA cycle rather than being artificially shunted into TMT-mediated detoxification pathways.

Precursor exclusivity for itaconic acid
Class-level
Sole substrate for cis-aconitate decarboxylase (CAD)
Yield context 4.34 g/L itaconic acid in E. coli Δicd (105 h)
Non-substitutable precursor; citrate and isocitrate cannot bypass CAD step
Heterologous CAD expression across multiple hosts; Source: Steiger et al., 2013
Anti-inflammatory model response
Data to verify
Reported arthritis-score reduction in AIA and MSU gout models
Mechanism context Reduced IκB-α phosphorylation; NF-κB pathway interpretation
Supports NF-κB signaling research in inflammatory model contexts
Source-specific review; isolated from Echinodorus grandiflorus; Sources not independently listed

High-Fidelity Aconitase and TCA Cycle Assays

Because trans-aconitic acid acts as a potent competitive inhibitor, high-purity cis-aconitic acid is the only viable choice for in vitro aconitase activity assays and TCA cycle metabolic flux studies. Procurement of strictly verified cis-isomer prevents the complete loss of enzymatic activity associated with even minor (7-31%) trans contamination[1].

Low-Temperature Synthesis of cis-Aconitic Anhydride

The distinct thermal profile of cis-aconitic acid—decomposing 60-70 K lower than its trans counterpart—makes it the ideal precursor for synthesizing cis-aconitic anhydride [2]. By carefully controlling the heating parameters, chemists can exploit this 9.8% mass loss dehydration step before exothermic isomerization to the trans-anhydride occurs, providing a targeted route for specific polymer cross-linkers [2].

Isotope-Labeled Metabolic Standard Development

In advanced mass spectrometry and metabolic tracing, distinguishing between active TCA flux and off-target detoxification is critical. Pure cis-aconitic acid is required as a standard because, unlike the trans-isomer, it is not rapidly methylated by trans-aconitate methyltransferase (Km difference of >110-fold), ensuring accurate quantification of native respiratory metabolism [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aconitase kinetics and TCA flux measurement
Isomeric identity as authentic substrate
Km benchmarking; inhibitor screening interpretation
Itaconic acid production strain engineering
Pathway-specific precursor for CAD
Cytosolic availability; MttA transporter compatibility
NF-κB inflammatory signaling studies
Reported IκB-α phosphorylation modulation
Model-response interpretation; pathway-specific tool compound context
Analytical reference standard for organic acids
Distinct chromatographic retention and spectral profile
Isomer differentiation; quantitation in complex matrices

Physical Description

Solid

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 Da

Monoisotopic Mass

174.01643791 Da

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Melting Point

125 °C

UNII

OF5471ZHRR

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

585-84-2
499-12-7

Wikipedia

(Z)-aconitic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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